molecular formula C17H17N5O2S B3526990 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE

2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE

Cat. No.: B3526990
M. Wt: 355.4 g/mol
InChI Key: MYRCDRSBZJDLSB-UHFFFAOYSA-N
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Description

2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the methoxyphenyl and methylsulfanylphenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential inhibitor of specific enzymes, making it a candidate for drug development. In medicine, its unique structure allows it to interact with biological targets in ways that other compounds cannot, providing opportunities for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in these interactions are complex and may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE include other tetrazole derivatives and compounds with methoxyphenyl or methylsulfanylphenyl groups. These similar compounds may share some chemical properties and reactivity but differ in their specific applications and effectiveness. The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)tetrazol-2-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-24-13-9-7-12(8-10-13)17-19-21-22(20-17)11-16(23)18-14-5-3-4-6-15(14)25-2/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRCDRSBZJDLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE

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